molecular formula C22H16ClN3O4 B400871 N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide CAS No. 301354-47-2

N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide

Cat. No.: B400871
CAS No.: 301354-47-2
M. Wt: 421.8g/mol
InChI Key: DSDTWQBYNHELSE-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide is a benzamide derivative featuring a chloro substituent at position 2, a 5-methyl-benzooxazol-2-yl group at position 5, a methyl group at position 3, and a nitro group at position 4 on the benzamide core (Figure 1).

Properties

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-3-8-20-18(9-12)25-22(30-20)15-4-6-16(23)17(11-15)24-21(27)14-5-7-19(26(28)29)13(2)10-14/h3-11H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDTWQBYNHELSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylbenzooxazole-2-yl Intermediate

The 5-methylbenzooxazole-2-yl group is synthesized via cyclization of 2-amino-4-methylphenol derivatives. A method adapted from KR100543345B1 employs chlorination of benzoxazol-2-one precursors using chlorine gas (Cl₂) in protic organic solvents (e.g., methanol or acetic acid) at controlled temperatures (-70°C to 20°C) to suppress dichlorination side reactions . For the methyl-substituted variant, 2-amino-4-methylphenol is reacted with carbon disulfide in the presence of a base, followed by oxidative cyclization using FeCl₃ to yield 5-methylbenzooxazole-2-thiol . Subsequent chlorination with Cl₂ gas at 25–60°C converts the thiol group to a chloride, producing 5-methylbenzooxazole-2-yl chloride in 85–92% yield .

Functionalization of the Chlorophenyl Ring

The 2-chloro-5-(5-methylbenzooxazol-2-yl)phenyl intermediate is synthesized via Ullmann coupling or nucleophilic aromatic substitution. US4517370A demonstrates that 2-mercaptobenzoxazoles react efficiently with chlorine to form 2-chlorobenzoxazoles, with S₂Cl₂ and SCl₂ byproducts removed via distillation . Applying this method, 5-methylbenzooxazole-2-yl chloride is coupled to 2,5-dichloronitrobenzene in dimethylacetamide (DMAc) at 120°C using CuI as a catalyst, achieving 78% yield of the chlorophenyl-benzoxazole intermediate .

Synthesis of 3-Methyl-4-nitrobenzamide

The 3-methyl-4-nitrobenzamide moiety is prepared via nitration and amidation. US8586792B2 outlines a two-step process:

  • Methyl ester formation : 3-methyl-4-nitrobenzoic acid is refluxed with trimethyl orthoacetate in methanol, yielding the methyl ester in 99% purity .

  • Amidation : The ester is treated with anhydrous ammonia gas in methanol at -15°C, followed by crystallization from methanol-water to obtain 3-methyl-4-nitrobenzamide (>99.5% purity) .

Key advantages include avoiding toxic solvents (e.g., acetonitrile) and eliminating chromatographic purification, making this method scalable for industrial production .

Final Amide Coupling

The chlorophenyl-benzoxazole intermediate is coupled to 3-methyl-4-nitrobenzamide using a carbodiimide-based coupling agent. A modified procedure from PMC8601991 employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, achieving 88% yield after recrystallization from ethyl acetate . NMR and HPLC data confirm the absence of residual solvents or unreacted starting materials .

Green Chemistry Innovations

The PMC8601991 study highlights a solvent-free ultrasound-assisted method using a lactic acid-based ionic liquid supported on magnetic nanoparticles (LAIL@MNP) . This approach reduces reaction times from hours to 30 minutes and achieves 95% conversion for benzoxazole formation, though adaptation for the final amide coupling requires further optimization .

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • ¹H-NMR : Peaks at δ 7.74 (NH₂), 8.70 (Ar–H) confirm the benzamide structure .

  • HPLC : Purity >99.5% with a retention time of 6.2 minutes .

  • Melting point : 169.9°C, consistent with N-methyl-3-nitrobenzamide derivatives .

Industrial-Scale Considerations

Large-scale production (Patent US8586792B2) prioritizes:

  • Solvent selection : Methanol-water systems replace diethyl ether for extraction, enhancing safety .

  • Catalyst reuse : LAIL@MNP retains 90% activity after five cycles .

  • Distillation : S₂Cl₂ byproducts are recovered at 30°C under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, certain derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating potential for development as new antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)Comparison
Compound AStaphylococcus aureus4.2Better than gentamicin (5)
Compound BBacillus subtilis3.125Comparable to chloramphenicol

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, showcasing potential as therapeutic agents against various cancers. For example, a derivative was shown to significantly inhibit the proliferation of breast cancer cells in vitro, suggesting further exploration in preclinical models is warranted .

Herbicidal Activity

The compound's structural characteristics allow it to function as a herbicide. Research into its application as a selective herbicide has shown promise in targeting specific weed species while minimizing damage to crops. A study demonstrated that the compound effectively inhibited the growth of several common agricultural weeds at low concentrations, making it a candidate for further development in sustainable agriculture .

Enzyme Inhibition

The compound appears to inhibit enzymes such as topoisomerases and kinases, which are vital for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, while also disrupting metabolic processes in bacteria .

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzamide Derivatives

Compound Name Substituents (Positions) Heterocyclic Group Key Functional Groups
Target Compound Cl (2), 5-Me-Benzooxazol-2-yl (5), Me (3), NO₂ (4) Benzooxazole Nitro, Methyl, Chloro
Compound 51 () Cl (2), 3-Fluorophenyl-triazinyl (5) Triazine Sulfamoyl, Fluorophenyl
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-thiazol-2-yl]-2-nitrobenzamide () Cl (5), NO₂ (2) Thiazole Methoxy, Methylphenyl
2-Hydroxy-5-nitro-N-phenylbenzamide () OH (2), NO₂ (5) None Hydroxy, Nitro

Analysis :

  • Heterocyclic Influence: The target’s benzooxazole group differs from triazine () and thiazole () derivatives.
  • Substituent Positioning : The nitro group at position 4 in the target contrasts with nitro at position 5 in and position 2 in . Nitro positioning affects electron-withdrawing effects and steric interactions, influencing reactivity and binding .
  • Chloro Placement : Chloro at position 2 in the target vs. position 5 in may alter steric hindrance and hydrophobic interactions in molecular recognition .

Physicochemical Properties

Table 2: Melting Points of Selected Analogs

Compound () Melting Point (°C)
51 266–268
52 277–279
53 255–258
54 237–239

Analysis :

  • Higher melting points (e.g., 277°C for compound 52) correlate with polar substituents like trifluoromethyl groups, suggesting enhanced intermolecular forces. The target’s methyl and nitro groups may similarly elevate its melting point compared to less polar analogs .

Biological Activity

N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide is a synthetic compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed findings from various research studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzamide core
  • A chloro substituent
  • A benzooxazole moiety

This structural composition is crucial for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)8.3Inhibition of cell proliferation
HepG2 (Liver)12.0Cell cycle arrest at G2/M phase
PC3 (Prostate)9.7Inhibition of PI3K/Akt pathway

These results indicate that this compound can effectively target multiple cancer types, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are presented in the table below:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Bacillus subtilis30Weak

These findings suggest that while the compound possesses some antimicrobial activity, further optimization may be required to enhance its efficacy against resistant strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : Its antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Efficacy

In a study published by Giordano et al., the compound was tested in vivo using xenograft models of breast cancer. Results showed a significant reduction in tumor volume compared to control groups, indicating strong anticancer potential.

Case Study 2: Antimicrobial Resistance

A study by Reddy et al. explored the efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. The results highlighted its ability to overcome certain resistance mechanisms, suggesting a promising avenue for treating resistant infections.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the benzooxazole core followed by coupling with substituted benzamide groups. A common approach is to use chloroacetyl chloride for amide bond formation under anhydrous conditions (e.g., in dioxane or pyridine) with triethylamine as a base . Optimization includes:

  • Temperature Control : Maintain 20–25°C during acyl chloride addition to prevent side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for recrystallization to improve yield and purity.
  • Purification : Column chromatography or sequential washing with NaHCO₃ and water removes unreacted reagents .

Basic: How is the crystal structure of this compound determined, and what software tools are used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use synchrotron radiation or high-resolution lab sources for small-molecule crystals.
  • Refinement : SHELXL (part of the SHELX suite) is widely employed for refining atomic coordinates and thermal parameters. For visualization, ORTEP-3 generates thermal ellipsoid plots .
  • Validation : Check for hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking using Mercury or Platon .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
  • Enzyme Inhibition : Monitor PFOR (pyruvate:ferredoxin oxidoreductase) activity spectrophotometrically for anaerobic pathogen targets .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. The nitro group may form hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex.
  • SAR Analysis : Compare with analogs (e.g., chloro vs. fluoro substitutions) to identify critical functional groups .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line differences) .
  • Structural Validation : Re-examine compound purity via HPLC and NMR; impurities may skew bioactivity results .
  • Mechanistic Studies : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .

Advanced: What analytical techniques are critical for characterizing its stability under physiological conditions?

Methodological Answer:

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Spectrofluorometry : Track fluorescence changes to detect nitro group reduction, a common metabolic pathway .
  • DSC/TGA : Assess thermal stability and polymorph transitions using differential scanning calorimetry .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Methodological Answer:

  • Functional Group Modification : Introduce polar groups (e.g., –SO₂NH₂) at the benzamide moiety.
  • Prodrug Approach : Convert the nitro group to a amine prodrug for pH-dependent activation .
  • Co-Crystallization : Use co-formers like succinic acid to improve aqueous solubility .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro-containing vapors.
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway studies?

Methodological Answer:

  • Synthesis : Incorporate ¹⁵N at the benzoxazole nitrogen using labeled ammonia precursors.
  • Mass Spectrometry : Track labeled metabolites in liver microsome assays to identify CYP450-mediated transformations .
  • NMR : Use ¹H-¹⁵N HSQC to map binding interactions in enzyme complexes .

Advanced: What strategies mitigate photodegradation of the nitro group during storage?

Methodological Answer:

  • Light Protection : Store in amber vials at –20°C under inert gas (argon).
  • Additives : Include antioxidants (e.g., BHT) in formulations to scavenge free radicals .
  • Polymer Encapsulation : Use PLGA nanoparticles to shield the compound from UV exposure .

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